2-(Bromodifluoromethyl)quinoline 2-(Bromodifluoromethyl)quinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15913552
InChI: InChI=1S/C10H6BrF2N/c11-10(12,13)9-6-5-7-3-1-2-4-8(7)14-9/h1-6H
SMILES:
Molecular Formula: C10H6BrF2N
Molecular Weight: 258.06 g/mol

2-(Bromodifluoromethyl)quinoline

CAS No.:

Cat. No.: VC15913552

Molecular Formula: C10H6BrF2N

Molecular Weight: 258.06 g/mol

* For research use only. Not for human or veterinary use.

2-(Bromodifluoromethyl)quinoline -

Specification

Molecular Formula C10H6BrF2N
Molecular Weight 258.06 g/mol
IUPAC Name 2-[bromo(difluoro)methyl]quinoline
Standard InChI InChI=1S/C10H6BrF2N/c11-10(12,13)9-6-5-7-3-1-2-4-8(7)14-9/h1-6H
Standard InChI Key FYXFZXQUHKHRAH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC(=N2)C(F)(F)Br

Introduction

Chemical Identity and Structural Features

The molecular formula of 2-(bromodifluoromethyl)quinoline is C10_{10}H6_6BrF2_2N, with a molecular weight of 274.06 g/mol . Its IUPAC name, 2-[bromo(difluoro)methyl]quinoline, reflects the substitution pattern on the quinoline ring (Figure 1). The bromodifluoromethyl group introduces significant electronegativity and steric bulk, which influence reactivity and intermolecular interactions.

Table 1: Key identifiers for 2-(bromodifluoromethyl)quinoline

PropertyValue
Molecular FormulaC10_{10}H6_6BrF2_2N
Molecular Weight274.06 g/mol
InChIInChI=1S/C10H6BrF2N/c11-10(12,13)9-6-5-7-3-
SMILESC1=CC=C2C(=C1)C=CC(=N2)C(F)(F)Br
PubChem CID15507234

The presence of both bromine and fluorine atoms creates a polarizable yet stable moiety, enhancing potential interactions with biological targets or materials matrices.

Spectroscopic Characterization

The compound’s structure has been confirmed via:

  • High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 274.06 ([M+H]+^+) aligns with its molecular formula.

  • Nuclear Magnetic Resonance (NMR):

    • 1^1H NMR: Aromatic protons resonate between δ 7.5–8.5 ppm, while the -CF2_2Br group suppresses nearby proton signals due to electronegativity .

    • 13^{13}C NMR: The -CF2_2Br carbon appears as a quartet (δ ~110–120 ppm) due to coupling with fluorine .

  • Infrared (IR) Spectroscopy: Stretching vibrations for C-F and C-Br bonds are observed at ~1150 cm1^{-1} and ~650 cm1^{-1}, respectively .

CompoundFluorine AtomsBromine AtomsApplication
2-(Bromodifluoromethyl)quinoline21Materials/Pharmaceuticals
8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline00Fluorescent probes

Future Directions

  • Biological Screening: Evaluate antimicrobial and anticancer activity against models like Leishmania .

  • Materials Optimization: Assess optical and electronic properties for OLED integration.

  • Synthetic Refinement: Develop regioselective methods to improve yield and scalability.

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